molecular formula C12H17NO5 B1654879 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid CAS No. 284492-24-6

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid

Cat. No.: B1654879
CAS No.: 284492-24-6
M. Wt: 255.27
InChI Key: JMRUMNAUPGNUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid is a compound that belongs to the class of amino acids and derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

    Formation of the propionic acid moiety: This can be achieved through various methods, such as the reaction of the Boc-protected amino furan with a suitable carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amino furan derivatives.

Scientific Research Applications

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The furan ring and Boc-protected amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and properties.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxycarbonylamino-3-furan-2-yl-propionic acid: Similar structure but with the furan ring attached at a different position.

    3-tert-Butoxycarbonylamino-3-thiophen-3-yl-propionic acid: Similar structure but with a thiophene ring instead of a furan ring.

    3-tert-Butoxycarbonylamino-3-pyridin-3-yl-propionic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

IUPAC Name

3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRUMNAUPGNUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181853
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284492-24-6
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284492-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-furanpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 3
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 4
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 5
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid
Reactant of Route 6
3-tert-Butoxycarbonylamino-3-furan-3-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.